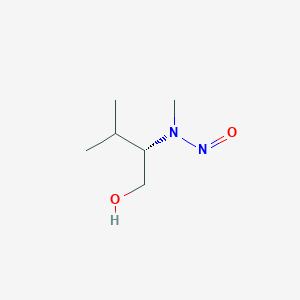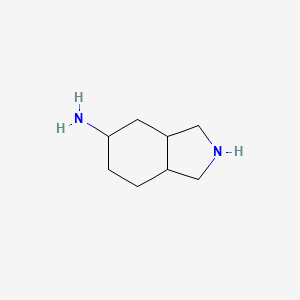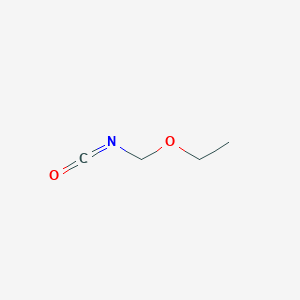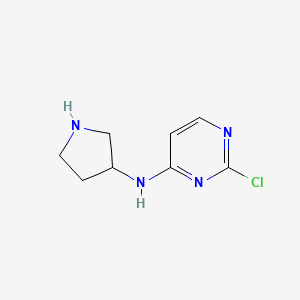
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution on the 2-chloropyrimidine. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents such as m-chloroperoxybenzoic acid (mCPBA) for oxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substituted Pyrimidines: Formed through nucleophilic substitution.
Lactams: Formed through oxidation of the pyrrolidine ring.
Complex Heterocycles: Formed through cyclization reactions.
Scientific Research Applications
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(pyrrolidin-2-yl)pyrimidin-4-amine: Similar structure but with a different position of the pyrrolidine ring.
2-chloro-N-(pyrrolidin-4-yl)pyrimidin-4-amine: Another positional isomer.
2-chloro-N-(pyrrolidin-3-yl)pyridine-4-amine: Similar structure with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to its isomers and analogs. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
945895-39-6 |
|---|---|
Molecular Formula |
C8H11ClN4 |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
2-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H11ClN4/c9-8-11-4-2-7(13-8)12-6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H,11,12,13) |
InChI Key |
IUZWODQTCBZQSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1NC2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


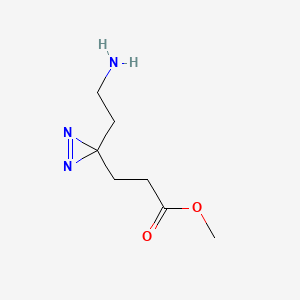
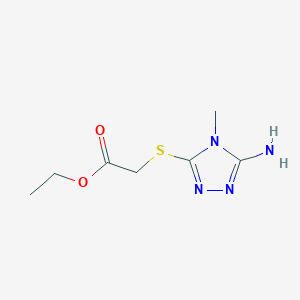
![3-[1-[2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]triazol-4-yl]propyl 5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylate](/img/structure/B13509865.png)


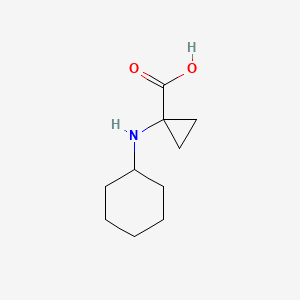

![2-[(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indol-2-yl]aceticacid](/img/structure/B13509891.png)


![2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid](/img/structure/B13509902.png)
